molecular formula C12H20O2 B13393729 Ethyl deca-2,4-dienoate

Ethyl deca-2,4-dienoate

Cat. No.: B13393729
M. Wt: 196.29 g/mol
InChI Key: OPCRGEVPIBLWAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2E,4Z)-deca-2,4-dienoate is an organic compound belonging to the class of fatty acid estersThis compound is characterized by its pleasant fruity aroma, making it a valuable component in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E,4Z)-deca-2,4-dienoate can be synthesized through a multi-step process. One common method involves the reaction of 1-octyn-3-ol with triethyl orthoacetate in the presence of propionic acid. The reaction mixture is heated at 140-150°C, and ethanol is removed periodically under reduced pressure. The resulting product, ethyl 3,4-decadienoate, is then subjected to further reaction with aluminum oxide and benzene at reflux temperature to yield ethyl (2E,4Z)-deca-2,4-dienoate .

Industrial Production Methods

In industrial settings, the production of ethyl (2E,4Z)-deca-2,4-dienoate often involves the use of key intermediates such as 1-bromine heptene. This method allows for large-scale production under controlled conditions, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E,4Z)-deca-2,4-dienoate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the conjugated diene system in the molecule.

Common Reagents and Conditions

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

    Oxidation: Oxidation typically results in the formation of carboxylic acids or aldehydes.

    Reduction: Reduction leads to the formation of saturated esters.

    Substitution: Substitution reactions yield various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl (2E,4Z)-deca-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl (2E,4Z)-deca-2,4-dienoate involves its interaction with olfactory receptors in insects, leading to behavioral responses such as attraction. The compound is detected by sensory cells that respond to specific chemical cues, triggering a series of molecular events that result in the desired effect .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (2E,4Z)-hexadecadienoate: Another fatty acid ester with similar structural features but a longer carbon chain.

    Ethyl (2E,4Z)-octadecadienoate: Similar in structure but with an even longer carbon chain.

Uniqueness

Ethyl (2E,4Z)-deca-2,4-dienoate is unique due to its specific double-bond configuration and its natural occurrence in pears, which imparts a distinctive fruity aroma. This makes it particularly valuable in the flavor and fragrance industry compared to its longer-chain counterparts .

Biological Activity

Ethyl deca-2,4-dienoate, also known as ethyl (E,Z)-2,4-decadienoate or pear ester, is a compound that has garnered attention for its significant biological activities, particularly as a kairomonal attractant for various insect species. This article explores the biological activity of this compound, focusing on its effects on pest species, its chemical properties, and relevant research findings.

This compound has the following characteristics:

  • Molecular Formula : C₁₂H₂₀O₂
  • Molecular Weight : Approximately 196.29 g/mol
  • Structure : Contains a long carbon chain with two conjugated double bonds located at the 2nd and 4th positions.

This compound is known for its fruity aroma , reminiscent of ripe pears, and is naturally found in various fruits such as apples and grapes .

Kairomonal Attractant

This compound is primarily recognized for its role as a kairomonal attractant for the codling moth (Cydia pomonella), a significant pest affecting pome fruits like apples and pears. Research has demonstrated that both male and female codling moths are attracted to this compound, which plays a crucial role in their reproductive behaviors.

  • Electroantennographic Studies : These studies have shown that the sensitivity of codling moths to this compound varies with concentration. The strongest responses were observed at concentrations of 1 μg/μl .
  • Field Studies : Field trapping experiments confirmed that traps baited with this compound captured significantly more codling moths than control traps without the compound. This suggests its effectiveness in pest monitoring and management strategies .

Comparative Studies

This compound's biological activity has been compared with other similar compounds. Here’s a summary table highlighting these comparisons:

Compound NameStructure CharacteristicsUnique Features
Ethyl hexanoateShorter carbon chainFruity aroma but less complex than pear ester
Ethyl octanoateMedium carbon chainCommonly used in flavoring but lacks dual double bonds
Ethyl butanoateShorter carbon chainSimple fruity scent; less effective as an attractant
Ethyl (E,Z)-decenoateSimilar double bond configurationFound in various fruits but less prominent aroma

This compound stands out due to its unique dual conjugated double bond structure and specific biological activity as an insect attractant .

Study on Codling Moths

A notable study published in Environmental Entomology examined the electrophysiological responses of different tortricid species to this compound. The study involved:

  • Testing various concentrations (1 μg/μl to 100 μg/μl) on multiple species.
  • Observing significant increases in EAG (electroantennogram) responses with higher concentrations.

The results indicated that Cydia pomonella exhibited the strongest attraction at lower concentrations compared to other species tested .

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

ethyl deca-2,4-dienoate

InChI

InChI=1S/C12H20O2/c1-3-5-6-7-8-9-10-11-12(13)14-4-2/h8-11H,3-7H2,1-2H3

InChI Key

OPCRGEVPIBLWAY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CC=CC(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.